molecular formula C11H13ClFNO B8736458 N-t-Butyl-4-chloro-2-fluorobenzamide

N-t-Butyl-4-chloro-2-fluorobenzamide

Cat. No. B8736458
M. Wt: 229.68 g/mol
InChI Key: BMRZRDSKJLADJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-Butyl-4-chloro-2-fluorobenzamide is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-t-Butyl-4-chloro-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-t-Butyl-4-chloro-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-t-Butyl-4-chloro-2-fluorobenzamide

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

N-tert-butyl-4-chloro-2-fluorobenzamide

InChI

InChI=1S/C11H13ClFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15)

InChI Key

BMRZRDSKJLADJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-2-fluorobenzoic acid (0.3494 g, 2.00 mmol) in methylene chloride (10 ml) were added t-butylamine (0.32 ml, 3.05 mmol) and HOBt (0.3248 g, 2.40 mmol), and then WSC HCl (0.4596 g, 2.40 mmol) was added and stirred for 3 hours. The reaction mixture was added into water and extracted three times with ethyl acetate. The combined extracts were dried over MgSO4. The solvent was evaporated and the residue was purified by silica gel chromatography (hexane/ethyl acetate=5/1) to give the title compound (0.4403 g; 96%).
Quantity
0.3494 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3248 g
Type
reactant
Reaction Step Two
Quantity
0.4596 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

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